molecular formula C11H10N2O B2677013 4-(phenylamino)pyridin-2(1H)-one CAS No. 74990-54-8

4-(phenylamino)pyridin-2(1H)-one

Cat. No.: B2677013
CAS No.: 74990-54-8
M. Wt: 186.214
InChI Key: WFJNDJGLKSAHNS-UHFFFAOYSA-N
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Description

4-(Phenylamino)pyridin-2(1H)-one is a heterocyclic compound that features a pyridine ring substituted with a phenylamino group at the 4-position and a keto group at the 2-position

Scientific Research Applications

4-(Phenylamino)pyridin-2(1H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for dyes and pigments.

Future Directions

The future research directions for 4-(phenylamino)pyridin-2(1H)-one could involve further investigation into its therapeutic potential, particularly in the treatment of mechanical allodynia . Additionally, more research could be conducted to fully understand its mechanism of action and to explore other potential applications of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(phenylamino)pyridin-2(1H)-one typically involves the reaction of 4-chloropyridine-2(1H)-one with aniline under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic aromatic substitution, where the chlorine atom is replaced by the phenylamino group.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Phenylamino)pyridin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The phenylamino group can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like acyl chlorides or sulfonyl chlorides can react with the phenylamino group.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of 4-(phenylamino)pyridin-2-ol.

    Substitution: Formation of acylated or sulfonylated derivatives.

Mechanism of Action

The mechanism of action of 4-(phenylamino)pyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylamino group can form hydrogen bonds and π-π interactions with the active sites of proteins, leading to inhibition or modulation of their activity. The keto group can also participate in coordination with metal ions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-Aminopyridin-2(1H)-one: Lacks the phenyl group, resulting in different chemical and biological properties.

    4-(Phenylamino)pyrimidin-2(1H)-one: Contains a pyrimidine ring instead of a pyridine ring, which can alter its reactivity and applications.

    4-(Phenylamino)quinolin-2(1H)-one: Features a quinoline ring, providing different electronic and steric effects.

Uniqueness

4-(Phenylamino)pyridin-2(1H)-one is unique due to the combination of the phenylamino and keto groups on the pyridine ring, which imparts distinct chemical reactivity and biological activity. This compound’s structure allows for versatile modifications, making it a valuable scaffold in drug discovery and material science.

Properties

IUPAC Name

4-anilino-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c14-11-8-10(6-7-12-11)13-9-4-2-1-3-5-9/h1-8H,(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFJNDJGLKSAHNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC(=O)NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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